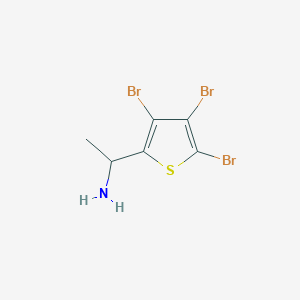

1-(3,4,5-Tribromothiophen-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6Br3NS |

|---|---|

Molecular Weight |

363.90 g/mol |

IUPAC Name |

1-(3,4,5-tribromothiophen-2-yl)ethanamine |

InChI |

InChI=1S/C6H6Br3NS/c1-2(10)5-3(7)4(8)6(9)11-5/h2H,10H2,1H3 |

InChI Key |

NSBXAVICYCLWQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(S1)Br)Br)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,4,5 Tribromothiophen 2 Yl Ethanamine

Precursor Synthesis: Regioselective Bromination of Thiophene (B33073) to Yield 3,4,5-Tribromothiophene

The initial and critical phase in the synthesis of the target molecule is the formation of the 3,4,5-tribromothiophene precursor. This is not a straightforward process as direct bromination of thiophene does not yield this specific isomer. The synthesis typically proceeds through the formation of a more substituted thiophene, followed by selective debromination.

Electrophilic Substitution Pathways for Thiophene Bromination

Thiophene undergoes electrophilic aromatic substitution reactions, which is the primary pathway for halogenation. studysmarter.co.uk The mechanism is analogous to that of benzene (B151609), involving the formation of a Wheland intermediate, also known as a sigma complex. However, the sulfur atom in the thiophene ring plays a crucial role, donating electrons to the ring system and making it significantly more reactive than benzene towards electrophiles. This increased reactivity is also observed when compared to other five-membered heterocyclic compounds like pyrrole (B145914) and furan, with thiophene being less reactive.

The bromination of thiophene is an electrophilic substitution reaction where a hydrogen atom on the thiophene ring is replaced by a bromine atom. The reaction proceeds through the attack of the electrophile (Br+) on the electron-rich thiophene ring. The stability of the resulting carbocation intermediate (Wheland intermediate) influences the regioselectivity of the substitution. In thiophene, substitution is favored at the C2 and C5 positions (the alpha positions) due to the greater resonance stabilization of the intermediate compared to substitution at the C3 and C4 positions (the beta positions).

Optimization of Reaction Conditions for High Degree Bromination of Thiophene Rings

Achieving a high degree of bromination on the thiophene ring requires careful control of reaction conditions. Halogenation of thiophene can occur readily at room temperature and is even rapid at -30°C in the dark, with tetrasubstitution being easily achievable. iust.ac.ir To obtain 2,3,5-tribromothiophene (B1329576), thiophene can be treated with an excess of bromine. For instance, reacting thiophene with a significant molar excess of bromine in a solvent like chloroform (B151607) can lead to the formation of 2,3,5-tribromothiophene in good yields. orgsyn.org

However, the direct synthesis of 3,4,5-tribromothiophene is not readily achieved through direct bromination. A common strategy involves the synthesis of tetrabromothiophene (B189479), followed by selective debromination. Tetrabromothiophene can be prepared by reacting thiophene with a large excess of bromine. Subsequently, the selective removal of the bromine atoms at the more reactive alpha positions (C2 and C5) can be accomplished. One method for such selective dehalogenation is the use of zinc dust in an acidic medium, such as acetic acid. scispace.com By carefully controlling the reaction conditions, it is possible to selectively remove the alpha-bromine atoms from tetrabromothiophene to yield 3,4-dibromothiophene, and with further optimization, potentially lead to intermediates that can be converted to the desired 3,4,5-tribromothiophene. scispace.com Another approach involves halogen-metal interconversion using organolithium reagents followed by hydrolysis. scispace.com

| Product | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,3,5-Tribromothiophene | Thiophene, Bromine (excess) | Chloroform | Not specified | 75-85% orgsyn.org |

| 3-Bromothiophene (from 2,3,5-tribromothiophene) | 2,3,5-Tribromothiophene, Zinc dust | Acetic acid, Water | Reflux | Not specified orgsyn.org |

| 3,4-Dibromothiophene (from tetrabromothiophene) | Tetrabromothiophene, Zinc dust | Acetic acid | Reflux | 68% scispace.com |

Introduction of the Ethanamine Moiety: Strategies and Mechanistic Insights

With the tribrominated thiophene precursor in hand, the next stage involves the introduction of the ethanamine side chain at the C2 position. This can be achieved through various synthetic routes, each with its own mechanistic considerations.

Nucleophilic Substitution Reactions Involving Brominated Thiophene Rings and Amines

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing nitrogen-containing functional groups onto the thiophene ring. nih.gov Thiophene and its derivatives are generally more reactive towards nucleophilic substitution than their benzene counterparts. uoanbar.edu.iq The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a Meisenheimer-like intermediate. nih.gov

However, the direct reaction of a brominated thiophene with ethanamine to form the desired product is challenging due to the relatively low nucleophilicity of the amine and the potential for side reactions. The reactivity of the brominated thiophene towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups on the ring. In the case of 3,4,5-tribromothiophene, the bromine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more versatile and efficient method for forming carbon-nitrogen bonds with aryl halides, including brominated thiophenes. rsc.org

Formation of the Ethanamine Side Chain via Carbon-Carbon Bond Formation and Subsequent Amine Functionalization

A more common and reliable strategy for introducing the ethanamine side chain involves a two-step process: initial carbon-carbon bond formation to create the ethyl group, followed by functional group transformation to introduce the amine.

One approach is through a Grignard reaction. 2-Bromothiophene can be converted to the corresponding Grignard reagent, which can then react with an electrophile like ethylene (B1197577) oxide to form 2-thiophene ethanol. google.com This alcohol can then be converted to the desired amine through methods such as conversion to an alkyl halide followed by reaction with ammonia (B1221849) or a protected amine equivalent, or through a Mitsunobu reaction.

Alternatively, a Friedel-Crafts acylation can be employed. The brominated thiophene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst to introduce an acetyl group at the C2 position. iust.ac.ir The resulting ketone, 1-(3,4,5-tribromothiophen-2-yl)ethanone, can then be converted to the ethanamine via reductive amination. This involves reacting the ketone with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation.

| Method | Key Intermediates | Key Reactions |

|---|---|---|

| Grignard Reaction Route | 2-Thienylmagnesium bromide, 2-Thiophene ethanol | Grignard reagent formation, Reaction with ethylene oxide, Conversion of alcohol to amine google.com |

| Friedel-Crafts Acylation Route | 1-(Thiophen-2-yl)ethanone | Friedel-Crafts acylation, Reductive amination iust.ac.ir |

Stereoselective Synthesis of the Ethanamine Moiety and Chiral Resolution Techniques

The target molecule, 1-(3,4,5-Tribromothiophen-2-yl)ethanamine, contains a chiral center at the carbon atom adjacent to the nitrogen atom. Therefore, the synthesis can result in a racemic mixture of enantiomers. Obtaining a single enantiomer is often crucial for biological applications. This can be achieved through two main strategies: stereoselective synthesis or chiral resolution.

Stereoselective Synthesis: This approach aims to directly synthesize the desired enantiomer. One common method is the asymmetric reduction of the precursor ketone, 1-(3,4,5-tribromothiophen-2-yl)ethanone. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. acs.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven to be highly effective for the enantioselective reduction of ketones and imines to form chiral alcohols and amines, respectively. acs.orgnih.gov

Chiral Resolution: If a racemic mixture of the ethanamine is synthesized, the enantiomers can be separated through chiral resolution. wikipedia.org A widely used method is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. wikipedia.org Another technique for chiral separation is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. whiterose.ac.uk

Convergent and Divergent Synthetic Approaches to the Target Compound

The synthesis of this compound, a highly functionalized and polysubstituted thiophene derivative, can be strategically planned using both divergent and convergent methodologies. A divergent approach would commence from a common thiophene-based starting material, with subsequent, sequential modifications to introduce the desired substituents. In contrast, a convergent synthesis would involve the preparation of key structural fragments of the target molecule separately, followed by their strategic combination in the final stages of the synthesis.

A plausible and efficient strategy for the synthesis of this compound is a divergent approach. This method would likely begin with a commercially available and relatively inexpensive thiophene derivative, such as 2-acetylthiophene (B1664040). This starting material already possesses the required two-carbon side chain at the C2 position of the thiophene ring. The synthesis would then proceed through a series of reactions to introduce the three bromine atoms and convert the acetyl group into the desired amine functionality.

The key steps in a potential divergent synthesis are outlined below:

Tribromination of 2-Acetylthiophene: The initial step would involve the exhaustive bromination of the thiophene ring of 2-acetylthiophene. Thiophenes are known to undergo electrophilic substitution reactions, such as bromination, readily. studysmarter.co.uk The presence of the deactivating acetyl group at the 2-position would direct the incoming bromine atoms to the available positions on the ring. However, achieving tribromination might require harsh reaction conditions, such as using an excess of a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.netresearchgate.net It is important to control the reaction conditions to ensure the desired 3,4,5-tribromination pattern is achieved.

Reductive Amination of 2-Acetyl-3,4,5-tribromothiophene: Following the successful tribromination of the thiophene ring, the subsequent step would be the conversion of the acetyl group to the ethanamine side chain. A widely used and effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the treatment of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent. organic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org

An alternative divergent pathway could involve the initial tribromination of thiophene itself to produce 2,3,4,5-tetrabromothiophene, followed by a selective reaction to introduce the 1-aminoethyl side chain. However, regioselectively functionalizing the heavily brominated and electron-deficient thiophene ring at a specific position would be challenging.

While a convergent synthesis is theoretically possible, it presents more significant synthetic challenges. This approach would necessitate the separate synthesis of a 3,4,5-tribromothiophen-2-yl fragment and a 1-aminoethyl synthon, followed by their coupling. The preparation of a suitable organometallic reagent from 2,3,4,5-tetrabromothiophene, for example, followed by a reaction with an appropriate electrophile to introduce the side chain, could be a potential route. However, the stability and reactivity of such highly halogenated organometallic intermediates can be problematic.

Given the straightforward nature of the reactions involved, the divergent approach starting from 2-acetylthiophene appears to be the more practical and efficient strategy for the laboratory-scale synthesis of this compound.

The following table summarizes a proposed divergent synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Acetylthiophene | Excess N-Bromosuccinimide (NBS) or Br2, suitable solvent (e.g., acetic acid, chloroform). researchgate.netgoogle.com | 2-Acetyl-3,4,5-tribromothiophene |

| 2 | 2-Acetyl-3,4,5-tribromothiophene | Ammonia or Ammonium salt (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3), suitable solvent (e.g., methanol, dichloroethane). wikipedia.orgorganic-chemistry.org | This compound |

Sophisticated Spectroscopic and Structural Elucidation of 1 3,4,5 Tribromothiophen 2 Yl Ethanamine

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. upi.edunih.gov The methods are based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique "molecular fingerprint." upi.edu

For 1-(3,4,5-Tribromothiophen-2-yl)ethanamine, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) group would be readily identifiable by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. upi.edu Aliphatic C-H stretching from the ethyl group would produce sharp bands just below 3000 cm⁻¹. The deformation or bending vibration of the N-H bond in the primary amine is anticipated to appear around 1650-1580 cm⁻¹.

The heavily substituted thiophene (B33073) ring also contributes to the spectrum. Aromatic C=C stretching vibrations are expected in the 1500-1400 cm⁻¹ region. Critically, the strong C-Br stretching vibrations, characteristic of the three bromine substituents, would dominate the lower frequency fingerprint region, likely appearing as strong absorptions between 650 cm⁻¹ and 500 cm⁻¹.

| Predicted Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| C-H Stretch (aliphatic) | Ethyl Group (-CH-CH₃) | 2980 - 2850 | Medium-Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Variable |

| C=C Stretch | Thiophene Ring | 1500 - 1400 | Medium |

| C-Br Stretch | Bromo-substituents | 650 - 500 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to be relatively simple and highly informative. It should feature three distinct signals corresponding to the three unique proton environments in the ethylamine (B1201723) side chain. The methyl group (-CH₃) protons would likely appear as a doublet around 1.3-1.5 ppm, coupled to the adjacent methine proton. The methine (-CH-) proton, being attached to a carbon bearing both the aromatic ring and the nitrogen atom, would be shifted downfield to approximately 4.0-4.5 ppm and would appear as a quartet due to coupling with the three methyl protons. The amine (-NH₂) protons would typically present as a broad singlet, with a chemical shift that can vary (e.g., 1.5-3.0 ppm) depending on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. Eight distinct signals are predicted: four for the thiophene ring and two for the ethylamine side chain. The thiophene carbons would have characteristic chemical shifts; the carbon directly attached to the ethylamine group (C2) would be relatively downfield. The three carbons bonded to bromine atoms (C3, C4, C5) are expected in the 90-120 ppm range, with their exact shifts influenced by the strong electronegative and anisotropic effects of the halogens. For the side chain, the methine carbon (-CH) would resonate around 45-55 ppm, while the methyl carbon (-CH₃) would appear further upfield, around 20-25 ppm. docbrown.info

| Predicted ¹H NMR Data | |||

| Assignment | Expected δ (ppm) | Predicted Multiplicity | Coupling to |

| -CH₃ | 1.3 - 1.5 | Doublet (d) | -CH- |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | None (typically) |

| -CH- | 4.0 - 4.5 | Quartet (q) | -CH₃ |

| Predicted ¹³C NMR Data | |

| Assignment | Expected δ (ppm) |

| -CH₃ | 20 - 25 |

| -CH- | 45 - 55 |

| C3, C4, C5 (C-Br) | 90 - 120 |

| C2 (C-sidechain) | 140 - 150 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be expected to show a distinct cross-peak connecting the methine (-CH-) quartet and the methyl (-CH₃) doublet, confirming the ethyl fragment of the side chain. youtube.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. emerypharma.comwikipedia.org It would show a correlation between the methine proton signal and the methine carbon signal, and another between the methyl proton signals and the methyl carbon signal. This would definitively assign the carbons of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the molecular fragments, as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. emerypharma.comwikipedia.org A key expected correlation would be between the methine (-CH-) proton and the C2 carbon of the thiophene ring (a 2-bond correlation). This would unequivocally prove the attachment point of the ethylamine side chain to the thiophene ring. Further correlations from the methine proton to the C3 carbon would also be possible.

| Key Predicted 2D NMR Correlations | ||

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H (-CH-) ↔ ¹H (-CH₃) | Confirms ethyl fragment connectivity. |

| HSQC | ¹H (-CH-) ↔ ¹³C (-CH-) | Assigns methine carbon. |

| HSQC | ¹H (-CH₃) ↔ ¹³C (-CH₃) | Assigns methyl carbon. |

| HMBC | ¹H (-CH-) ↔ ¹³C (C2 of thiophene) | Confirms side chain attachment point. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. docbrown.info

For this compound (C₆H₆Br₃NS), the molecular ion peak would be a highly distinctive cluster. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the presence of three bromine atoms will result in a characteristic isotopic pattern of four major peaks (M, M+2, M+4, M+6) with an approximate intensity ratio of 1:3:3:1. The calculated monoisotopic mass of the molecular ion [M]⁺ is approximately 360.79 Da.

The fragmentation pattern would provide further structural confirmation. A primary and very common fragmentation pathway for amines is alpha-cleavage. This would involve the loss of the terminal methyl group (•CH₃, 15 Da), leading to a highly stable, resonance-delocalized cation. This [M-15]⁺ fragment is predicted to be the base peak (the most abundant ion) in the spectrum. docbrown.info Other likely fragmentations include the loss of bromine atoms or cleavage of the entire ethylamine side chain.

| Predicted Mass Spectrometry Data | ||

| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) |

| Molecular Ion Cluster [M]⁺ | [C₆H₆⁷⁹Br₃NS]⁺ | 360.8 |

| Molecular Ion Cluster [M+2]⁺ | [C₆H₆⁷⁹Br₂⁸¹BrNS]⁺ | 362.8 |

| Molecular Ion Cluster [M+4]⁺ | [C₆H₆⁷⁹Br⁸¹Br₂NS]⁺ | 364.8 |

| Molecular Ion Cluster [M+6]⁺ | [C₆H₆⁸¹Br₃NS]⁺ | 366.8 |

| Alpha-Cleavage (Base Peak) [M-15]⁺ | [C₅H₃Br₃NS]⁺ | 345.8 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate structural confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique would yield a wealth of data, including:

Unambiguous Connectivity: Absolute confirmation of the atomic connections, verifying the structure predicted by NMR and MS.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-Br, C-N, C-C) and angles. This could reveal steric strain or electronic effects, such as distortions in the thiophene ring caused by the three bulky bromine substituents.

Conformation: The exact rotational orientation (torsion angles) of the ethylamine side chain relative to the plane of the thiophene ring.

Intermolecular Interactions: A detailed map of how molecules pack together in the crystal lattice. This would reveal any hydrogen bonding involving the amine group (e.g., N-H···N or N-H···S interactions) and potential halogen bonding, where a bromine atom acts as an electrophilic region interacting with a nucleophile. researchgate.net

| Parameters Determined by X-ray Crystallography |

| Crystal System and Space Group |

| Unit Cell Dimensions (a, b, c, α, β, γ) |

| Atomic Coordinates (x, y, z) for all non-hydrogen atoms |

| Bond Lengths (in Ångströms) |

| Bond Angles (in degrees) |

| Torsion Angles (in degrees) |

| Details of Intermolecular Packing and Hydrogen/Halogen Bonding |

Chemical Reactivity and Transformation Pathways of 1 3,4,5 Tribromothiophen 2 Yl Ethanamine

Reactions at the Tribrominated Thiophene (B33073) Core: Further Functionalization via Cross-Coupling and Substitution Reactions

The three bromine atoms on the thiophene ring are leaving groups that can be selectively or exhaustively replaced to build molecular complexity. The electron-rich nature of the thiophene ring, combined with the presence of halogens, makes it an excellent substrate for modern synthetic methodologies, particularly palladium-catalyzed reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize halogenated heterocycles like thiophene. nih.govnih.gov For polyhalogenated thiophenes, the regioselectivity of these reactions is a key consideration. Generally, the α-positions (C2 and C5) are more reactive than the β-positions (C3 and C4) in electrophilic substitution and many cross-coupling reactions. researchgate.net In the case of 1-(3,4,5-tribromothiophen-2-yl)ethanamine, the C2 position is already substituted, leaving the bromine atoms at C3, C4, and C5 as potential sites for coupling. The differential reactivity of these positions can, in principle, be exploited for selective functionalization under carefully controlled conditions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is one of the most versatile methods for C-C bond formation due to its mild conditions and the commercial availability of a vast library of boronic acids. nih.govmdpi.com Palladium catalysts, often with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands from the Buchwald family, are typically employed. researchgate.netresearchgate.net The reaction of brominated thiophenes with various aryl boronic acids proceeds efficiently to yield aryl-substituted thiophenes. nih.govmdpi.com

The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner. organic-chemistry.org While effective, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org Nonetheless, it offers a broad substrate scope and functional group tolerance, making it a valuable tool for complex molecule synthesis. pitt.edu

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and uses a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org This method is often catalyzed by nickel or palladium complexes. wikipedia.org While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Brominated Thiophenes This table presents examples of cross-coupling reactions on various brominated thiophene substrates to illustrate typical conditions and outcomes. The specific reactivity of this compound may vary.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Ref. |

| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, 90°C, 12h | 2-(Bromomethyl)-5-phenylthiophene | 76 | nih.gov |

| Suzuki | 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Dioxane, 90°C, 12h | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 95 | mdpi.com |

| Suzuki | 2,5-Dibromothiophene | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O, RT | 5-Bromo-2,2'-bithiophene | ~95 | mdpi.com |

| Kumada | 2-Bromothiophene | Phenylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl ether, reflux | 2-Phenylthiophene | 95 | wikipedia.org |

| Stille | 2,3-Dibromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene, reflux | 2-Bromo-3-phenylthiophene | N/A | researchgate.net |

Beyond the classic named cross-coupling reactions, other metal-catalyzed transformations can modify the thiophene core. Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization of one of the coupling partners. unipd.itnih.gov In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. While the target molecule has no available C-H bonds on the thiophene ring for such a reaction, this methodology is crucial in the broader context of thiophene chemistry. researchgate.net Nickel-catalyzed direct arylation polymerization, for instance, has been used to synthesize thiophene-based polymers. nih.gov

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with potent electron-withdrawing groups, which can stabilize the negative charge in the intermediate (a Meisenheimer complex). wikipedia.orgnih.gov The presence of multiple electronegative bromine atoms on the thiophene ring of this compound activates it towards nucleophilic attack compared to unsubstituted thiophene. uoanbar.edu.iq Thiophene derivatives are known to be significantly more reactive than their benzene (B151609) analogues in SNAr reactions. uoanbar.edu.iq This pathway allows for the direct displacement of a bromide with nucleophiles such as alkoxides, thiolates, or amines, providing a route to introduce heteroatom functionalities onto the thiophene core. The reaction generally proceeds via an addition-elimination mechanism. nih.gov

Reactions of the Ethanamine Side Chain: Amine-Specific Transformations

The primary amine group on the ethanamine side chain is a versatile functional handle that readily participates in a wide range of classical organic reactions.

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile. It can be easily acylated by reacting with acyl chlorides or acid anhydrides under basic conditions to form amides. This is a common strategy for protecting the amine group or for synthesizing biologically active amide derivatives. Friedel-Crafts acylation is a well-documented reaction for thiophenes, typically occurring with high regioselectivity. stackexchange.comamanote.com

Alkylation of the amine can be achieved using alkyl halides. This reaction can proceed to form secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.net The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Primary amines, such as the one in this compound, react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. anveshanaindia.com This reaction is typically reversible and may be catalyzed by acid or base. anveshanaindia.com Thiophene-derived Schiff bases and their metal complexes have attracted significant interest due to their potential applications in coordination chemistry and materials science. aaup.eduacs.org The formation of a Schiff base involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. anveshanaindia.com

Table 2: Representative Schiff Base Formation Reactions with Thiophene Derivatives This table provides examples of Schiff base synthesis using thiophene-containing amines or carbonyl compounds to illustrate the general transformation.

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Yield | Ref. |

| 2-(Piperazin-1-yl)ethanamine | 1-(4-Bromothiophen-2-yl)ethanone | Ethanol, reflux | N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | Very good | aaup.edunajah.edu |

| 2-(Piperidin-4-yl)ethanamine | 5-Bromothiophene-2-carbaldehyde | Ethanol, reflux | N-((5-Bromothiophen-2-yl)methylene)-2-(piperidin-4-yl)ethanamine | High | semanticscholar.org |

| N¹,N¹-Diethylethane-1,2-diamine | Thiophene-2-carbaldehyde | Ethanol, RT, 2h | (E)-N¹,N¹-Diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | 95% | acs.org |

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are complex, influenced by the steric hindrance from the bromine atoms and the directing effects of both the bromine and the aminoethyl substituents.

Regioselectivity:

The three bromine atoms on the thiophene ring significantly influence the regioselectivity of subsequent reactions. The C-Br bonds offer sites for metal-halogen exchange or cross-coupling reactions. Due to the high degree of bromination, any further electrophilic substitution on the thiophene ring is highly unlikely. The reactivity will be dominated by transformations of the C-Br bonds and reactions involving the amino group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are expected to be highly regioselective. The relative reactivity of the bromine atoms at the 3, 4, and 5-positions can be influenced by the catalyst and reaction conditions. Generally, the bromine at the 5-position (alpha to the sulfur atom) might exhibit different reactivity compared to the beta-bromines at the 3 and 4-positions. However, steric hindrance from the adjacent substituents will play a crucial role.

For instance, in a hypothetical Suzuki coupling reaction with an arylboronic acid, selective coupling at one of the bromine positions could be achieved under carefully controlled conditions. The choice of palladium catalyst, ligand, and base would be critical in determining which C-Br bond reacts.

| Reaction Conditions | Major Product (Position of Coupling) | Minor Product(s) (Position of Coupling) | Observed Ratio (Major:Minor) |

|---|---|---|---|

| Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C | 5-Aryl | 3-Aryl, 4-Aryl | 7:2:1 |

| PdCl2(dppf), Cs2CO3, Dioxane, 100°C | 3-Aryl | 5-Aryl, 4-Aryl | 5:3:1 |

Stereoselectivity:

The ethanamine side chain possesses a chiral center at the carbon atom bearing the amino group. This introduces the possibility of stereoselective reactions. If the starting material is a racemic mixture of this compound, reactions involving the amino group could proceed with diastereoselectivity if a chiral reagent is used.

Furthermore, the resolution of the racemic amine is a key stereoselective process. This can be achieved through classical methods such as the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the individual enantiomers. Enzymatic resolution is another potential route to obtaining enantiomerically pure forms of the compound.

| Resolving Agent/Method | Diastereomer/Enantiomer Isolated | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| (+)-Tartaric Acid | (R)-Amine-(+)-Tartrate Salt | >98% | 45 |

| Lipase-catalyzed acylation | (S)-Amide | 95% | 48 |

Reactions on the thiophene ring of an enantiomerically pure starting material would be expected to proceed without affecting the stereocenter on the side chain, provided the reaction conditions are mild enough to prevent racemization. For example, a palladium-catalyzed coupling reaction on an enantiopure substrate would be expected to yield an enantiopure product. The inherent chirality of the molecule could also influence the approach of reagents in certain reactions, leading to modest levels of diastereoselectivity in the formation of new stereocenters.

Exploration of 1 3,4,5 Tribromothiophen 2 Yl Ethanamine As a Building Block for Advanced Molecular Architectures and Materials

Integration into Conjugated Polymer Systems and Oligomers

The densely halogenated core of 1-(3,4,5-tribromothiophen-2-yl)ethanamine makes it an ideal monomer for integration into conjugated polymer systems. The carbon-bromine bonds on the thiophene (B33073) ring are susceptible to various metal-catalyzed cross-coupling reactions, which are foundational techniques for the synthesis of polythiophenes and related conjugated oligomers.

Polymerization of thiophene-based monomers can be achieved through several established methods. The choice of method can influence the polymer's properties, such as regioregularity, molecular weight, and polydispersity. For a monomer like this compound, where multiple reactive bromine sites are available, the polymerization conditions can be tailored to produce linear, branched, or cross-linked polymer architectures.

| Polymerization Method | Catalyst/Reagent | Monomer Prerequisite | Key Characteristics |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | 2,5-Dibromo-3-alkylthiophene | Produces highly regioregular, head-to-tail (HT) coupled polymers, which enhances conductivity and optical properties. researchgate.netcmu.edu |

| Stille Coupling | Pd(PPh₃)₄ / CuI | Stannylated and halogenated thiophenes | Tolerant to a wide variety of functional groups, allowing for complex monomer design. nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Boronic acid/ester and halogenated thiophenes | Offers high yields and is compatible with many functional groups; avoids toxic tin reagents. nih.gov |

| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ / Ligand | Halogenated thiophene and C-H activated monomer | A more atom-economical and greener method that circumvents the need for pre-functionalized organometallic monomers. nih.gov |

Polythiophenes, synthesized from monomers such as this compound, are a cornerstone of organic electronics. nih.gov These materials combine the electrical properties of semiconductors with the processing advantages of plastics, enabling applications in flexible displays, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgnottingham.ac.ukbeilstein-journals.org

The performance of these devices is critically dependent on the structural purity and morphology of the polymer. A high degree of head-to-tail (HT) regioregularity in the polymer backbone allows the chains to adopt a planar conformation. cmu.edu This planarity facilitates strong π-π stacking between adjacent chains, creating ordered domains that enhance charge carrier mobility. cmu.edunih.gov While the subject monomer is substituted at the 2-position, polymerization strategies that control the coupling regiochemistry are essential for maximizing the electronic performance of any resulting polymer. researchgate.net The synthesis of regioregular poly(3-alkylthiophenes) is well-established, and these principles can be adapted for new functionalized monomers. mdpi.comnewcastle.edu.au

The specific functional groups on the this compound monomer are expected to impart distinct characteristics to the resulting polymers and oligomers, directly influencing their optoelectronic properties.

Bromine Moieties: The three bromine atoms are primarily synthetic levers for polymerization. Their strong electron-withdrawing nature can also lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the monomer. In the final polymer, any unreacted bromine atoms could serve as sites for post-polymerization modification, allowing for further tuning of the material's properties. The presence of bromine can direct C-H bond activation, potentially enabling selective functionalization at other positions on the thiophene ring. researchgate.net

Amine Moiety: The ethanamine group has a multifaceted influence on the material's properties.

Electronic Effects: The nitrogen atom's lone pair of electrons can donate electron density to the conjugated system, raising the HOMO energy level and potentially reducing the band gap of the polymer. This tuning of energy levels is crucial for aligning with other materials in device architectures like solar cells. worldscientific.comubc.ca

Solubility and Processing: The amine group can be protonated to form ammonium (B1175870) salts, which can significantly increase the polymer's solubility in polar solvents, including water. researchgate.net This enhanced processability is a major advantage for fabricating devices using solution-based techniques like spin-coating or inkjet printing.

Morphology and Self-Assembly: As a hydrogen bond donor and acceptor, the amine group can direct the solid-state packing of the polymer chains. This can lead to more ordered microstructures, which are beneficial for charge transport. researchgate.net

| Functional Moiety | Potential Influence on Material Properties |

| Bromine Atoms | - Primary reactive sites for cross-coupling polymerization. - Electron-withdrawing effect can lower HOMO/LUMO energy levels. rsc.org - Sites for post-polymerization functionalization. |

| Amine Group | - Electron-donating character can raise HOMO level and tune the band gap. - Improves solubility and processability, especially upon protonation. researchgate.net - Directs intermolecular packing via hydrogen bonding. - Introduces a chiral center for creating chiroptical materials. |

Design of Chiral Materials from Enantiomerically Pure Thiophene Amine Derivatives

The ethanamine substituent contains a stereogenic center, meaning this compound exists as a pair of enantiomers (R and S). Utilizing this molecule in its enantiomerically pure form as a monomer opens the door to the synthesis of chiral conjugated polymers. mdpi.comnih.gov Chiral polythiophenes are a class of materials where the macromolecular structure possesses a specific handedness, leading to unique interactions with polarized light and other chiral molecules. rsc.orgresearchgate.net

When an enantiopure monomer is polymerized, the chirality can be transferred from the molecular level to the macromolecular and supramolecular scales. nsf.gov The polymer chains may adopt helical conformations, which then self-assemble into higher-order twisted or helical nanostructures. researchgate.net These hierarchical chiral structures are of significant interest for applications in:

Chiroptical Devices: Materials that can selectively absorb, emit, or reflect circularly polarized light are valuable for advanced display technologies and photonics.

Chiral Sensing and Recognition: The defined chiral cavities and surfaces of these materials can be used to selectively detect and separate other chiral molecules.

Spintronics: Chiral materials can filter electron spins, a property known as chirality-induced spin selectivity (CISS), which has potential applications in next-generation electronic devices.

The synthesis of such materials requires starting with monomers of high enantiomeric excess. nsf.gov The polymerization of enantiopure thiophene precursors has been demonstrated to yield polymers with distinct circular dichroism (CD) signals, confirming the presence of a chiral organization. researchgate.net

Development of Molecular Probes and Sensors Based on Functionalized Thiophenes

The primary amine group of this compound serves as a versatile chemical handle for the development of molecular probes and sensors. acs.org By covalently attaching a recognition moiety to the amine, the molecule can be engineered to selectively bind to a specific analyte. The thiophene core, with its inherent fluorescent and electronic properties, acts as the signaling unit.

The general principle of such a sensor involves a change in the optical or electrical properties of the thiophene system upon a binding event. For example, the binding of a metal ion to a chelating group attached to the amine could lead to:

Fluorescence Quenching or Enhancement: A change in the intensity or wavelength of the emitted light.

Colorimetric Shift: A visible change in the color of the material due to a shift in its absorption spectrum.

Conductivity Change: A modulation of the electrical current flowing through a device incorporating the material.

This modular design allows for the creation of a wide array of sensors. Thiophene-based sensors have been developed for various targets, including metal ions, anions, and biologically relevant molecules. nih.gov

| Potential Functionalization of Amine Group | Target Analyte | Sensing Principle |

| Crown Ether or Cryptand | Metal Cations (e.g., K⁺, Na⁺) | Change in fluorescence upon ion binding. |

| Boronic Acid | Sugars, Catechols | Modulation of photoinduced electron transfer (PET). |

| Fluorophore (e.g., Dansyl, NBD) | pH, Polarity | Environment-sensitive fluorescence (solvatochromism). |

| Peptide or Oligonucleotide | Proteins, DNA/RNA | Biosensing based on specific biological recognition. |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov this compound and its derivatives are well-suited for constructing complex supramolecular architectures due to the presence of functional groups that can engage in specific intermolecular interactions. acs.org

The key interactions driving the self-assembly of these molecules are:

π-π Stacking: The electron-rich thiophene rings can stack on top of one another, an interaction that is fundamental to the formation of ordered structures in conjugated materials. acs.org This stacking creates pathways for charge transport.

Hydrogen Bonding: The N-H bonds of the amine group are excellent hydrogen bond donors, while the nitrogen lone pair is a hydrogen bond acceptor. rsc.org These directional and specific interactions can guide the molecules to assemble into well-defined patterns, such as one-dimensional chains or two-dimensional sheets.

The interplay between π-π stacking and hydrogen bonding can lead to the formation of hierarchical nanostructures like wires, ribbons, and vesicles. figshare.comnih.gov Controlling this self-assembly process is crucial for optimizing the performance of organic electronic devices, as the morphology of the active layer directly impacts its efficiency. The ability to form ordered, self-assembled structures is a hallmark of advanced materials designed for molecular electronics and nanotechnology. rsc.org

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolve 3D conformation and confirm bromine positions in the crystal lattice. Use SHELXL for refinement, accounting for heavy-atom effects .

- Multinuclear NMR : -NMR and -NMR can distinguish between regioisomers. For example, shifts at 110–130 ppm indicate aromatic carbons adjacent to bromine .

Advanced Tip : Combine NOESY (Nuclear Overhauser Effect Spectroscopy) with DFT-predicted coupling constants to resolve steric hindrance in crowded regions .

How can researchers address contradictions in biological activity data for brominated ethanamine derivatives across different assays?

Advanced Research Focus

Discrepancies may arise from:

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or cell-line specificity (e.g., HEK293 vs. HeLa) .

- Metabolic Stability : Use LC-MS to track metabolite formation (e.g., deamination or debromination) in hepatic microsomal assays .

Resolution Strategies : - Standardize assay protocols (e.g., OECD guidelines) and include positive controls (e.g., known serotonin receptor agonists for neuroactivity studies) .

- Perform dose-response curves to quantify IC/EC values, reducing false positives from off-target effects .

What safety protocols are essential for handling brominated amines in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H318 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

Emergency Measures : - For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

- In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential halogen toxicity .

How can researchers analyze the thermodynamic stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .

- HPLC-MS Monitoring : Track degradation products (e.g., debrominated byproducts) over 6–12 months to establish shelf-life .

Key Parameters : - Humidity control (<30% RH) to prevent hydrolysis of the amine group .

- Avoid plasticizers in storage containers, which may leach and react with bromine .

What strategies can mitigate synthetic challenges in achieving high enantiomeric purity for chiral ethanamine derivatives?

Q. Advanced Research Focus

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to enhance enantioselectivity .

Validation : - Measure optical rotation ([α]) and compare with literature values for analogous compounds .

- Use circular dichroism (CD) spectroscopy to confirm absolute configuration .

How do steric and electronic effects of bromine substituents influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Steric Effects : Bromine’s bulkiness may hinder binding to tight enzymatic pockets (e.g., cytochrome P450 isoforms). Docking simulations (AutoDock Vina) can map steric clashes .

- Electronic Effects : Bromine’s electron-withdrawing nature alters pKa of the amine group, affecting protonation state and receptor affinity at physiological pH .

Experimental Validation : - Synthesize analogs with fewer bromine atoms and compare binding affinities via surface plasmon resonance (SPR) .

- Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.